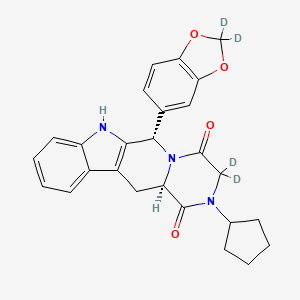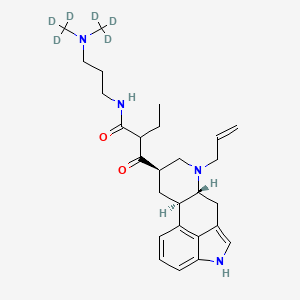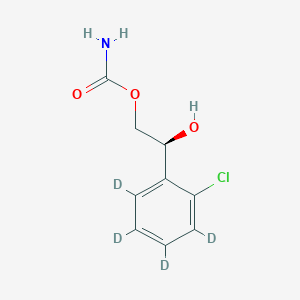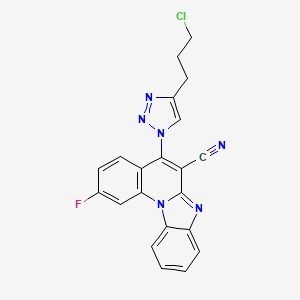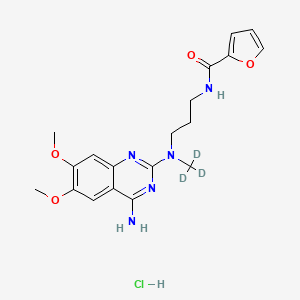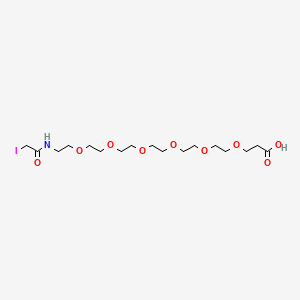
Iodoacetamido-PEG6-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoacetamido-PEG6-acid is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid and an iodoacetamido group. This compound is water-soluble and is commonly used in biochemical research for its ability to form stable amide bonds with primary amine groups and covalently bind to thiol groups of cysteine residues in proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods
Industrial production of Iodoacetamido-PEG6-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iodoacetamido-PEG6-acid primarily undergoes substitution reactions due to the presence of the iodoacetamido group. This group can react with thiol groups in cysteine residues, leading to the formation of stable thioether bonds .
Common Reagents and Conditions
Activators: EDC, HATU
Solvents: Aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products Formed
The major products formed from reactions involving this compound are stable amide bonds with primary amine groups and thioether bonds with thiol groups .
Aplicaciones Científicas De Investigación
Iodoacetamido-PEG6-acid has a wide range of applications in scientific research:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in protein modification and labeling, particularly for inhibiting disulfide bond formation in proteins.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of bioconjugates and other biotechnological products .
Mecanismo De Acción
The mechanism of action of Iodoacetamido-PEG6-acid involves the covalent binding of the iodoacetamido group to the thiol group of cysteine residues in proteins. This binding prevents the formation of disulfide bonds, thereby stabilizing the protein structure. The terminal carboxylic acid can also form stable amide bonds with primary amine groups, facilitating the conjugation of the compound to various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Iodoacetamide: Similar in its ability to bind to thiol groups but lacks the PEG chain, making it less versatile in bioconjugation applications.
Iodoacetate: Also binds to thiol groups but reacts more slowly compared to iodoacetamide.
Uniqueness
Iodoacetamido-PEG6-acid is unique due to its PEG chain, which enhances its solubility and flexibility in various applications. The combination of the iodoacetamido group and the PEG chain makes it a valuable tool in biochemical research and industrial applications .
Propiedades
Fórmula molecular |
C17H32INO9 |
|---|---|
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |
Clave InChI |
DRQFUOKMWWJAAQ-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)

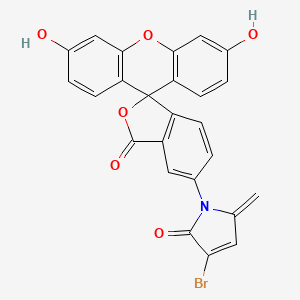
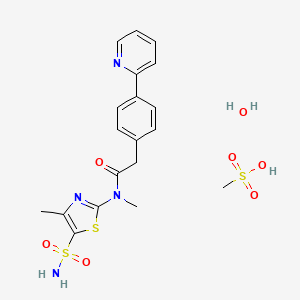
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
